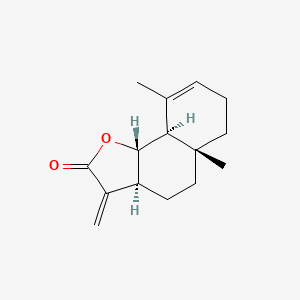

alpha-Cyclocostunolide

Beschreibung

Overview of Alpha-Cyclocostunolide as a Sesquiterpene Lactone

This compound is a naturally occurring chemical compound classified as a sesquiterpene lactone. wikipedia.org Sesquiterpene lactones are a major class of secondary metabolites found predominantly in plants, especially within the Asteraceae family. rsc.orgup.ac.za These compounds are characterized by a 15-carbon skeleton, biosynthetically derived from three isoprene (B109036) units, and feature a lactone ring—a cyclic ester. researchgate.netencyclopedia.pub The α-methylene-γ-lactone ring is a common structural feature responsible for many of the diverse biological activities observed in this class of molecules. researchgate.net

Structurally, sesquiterpene lactones are categorized into several subclasses based on their carbocyclic frameworks, including germacranolides, guaianolides, and eudesmanolides. wikipedia.orgup.ac.za this compound belongs to the eudesmanolide subclass. cabidigitallibrary.orgsci-hub.se It is considered a cyclization product of costunolide (B1669451), another well-known sesquiterpene lactone. nih.gov The chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3aS,5aR,9aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g] nih.govbenzofuran-2-one nih.gov |

| Molecular Formula | C₁₅H₂₀O₂ nih.gov |

| Molecular Weight | 232.32 g/mol nih.gov |

| Class | Sesquiterpene Lactone (Eudesmanolide) cabidigitallibrary.orgsci-hub.se |

| Appearance | Colorless, lipophilic solid (typical for sesquiterpene lactones) wikipedia.orgup.ac.za |

| Synonyms | Cyclocostunolide nih.gov |

Significance in Natural Product Chemistry and Biological Research

This compound holds considerable significance in the fields of natural product chemistry and biological research due to its interesting structure and range of studied biological effects. As a natural product, it has been isolated from various plant species, including Saussurea lappa, Frullania tamarisci, and Eupatorium fortunei. nih.govsci-hub.rumurdoch.edu.au The presence of this and related compounds in traditional medicinal plants like Saussurea lappa (costus roots) has spurred investigations into their chemical properties and potential applications. nih.govresearchgate.net

Research into the biological activities of this compound has yielded several notable findings. One area of significant interest is its effect on melanin (B1238610) production. Studies have shown that this compound can inhibit melanin synthesis in B16 melanoma cells, suggesting its potential as a skin-whitening agent for therapeutic applications in skin disorders. cabidigitallibrary.orgconsensus.appresearchgate.net Another study investigated its impact on primary cilia (ciliogenesis), revealing that this compound can reduce both the percentage of ciliated cells and the length of cilia. mdpi.com This makes it a compound of interest for studying conditions related to cilia abnormalities. mdpi.com Furthermore, like many sesquiterpene lactones, this compound has been evaluated for its cytotoxic activity against various cancer cell lines. sci-hub.ruacs.org

Table 2: Selected Research Findings on the Biological Activity of this compound

| Research Area | Findings | Source Organism (Example) |

|---|---|---|

| Melanin Production | Showed notable inhibition of melanin production in B16 melanoma cells, with an IC₅₀ value of 5.75 µM. cabidigitallibrary.orgconsensus.app | Saussurea lappa cabidigitallibrary.org |

| Ciliogenesis | Demonstrated a reduction in the ratio of ciliated cells and cilia length in human retinal pigment epithelial (RPE) cells. mdpi.com | N/A |

| Cytotoxic Activity | Exhibited cytotoxic activity against A549 (human lung carcinoma) and C-6 (rat glioma) cells. sci-hub.ru | Saussurea lappa sci-hub.ru |

| Phytotoxicity | Showed phytotoxic activity against the weed Amaranthus viridis. acs.org | N/A (Semisynthesis) |

Historical Context of this compound Investigation

The investigation of this compound is closely tied to the broader chemical exploration of plants from the Asteraceae family, which are rich sources of sesquiterpene lactones. rsc.org Historically, it has often been isolated and characterized alongside its precursor, costunolide, and other related compounds like beta-cyclocostunolide (B1205702) and dehydrocostus lactone. sci-hub.runih.gov The roots of Saussurea lappa, used in traditional medicine, have been a primary source for the isolation of these compounds. sci-hub.runih.govresearchgate.net

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govacs.org Its chemical synthesis has also been a subject of study, with one route involving the acid-catalyzed cyclization of costunolide. acs.org More advanced synthetic methods, such as a one-pot C-H insertion/olefination protocol, have also been successfully applied to construct the eudesmanolide framework of this compound. rsc.orgrsc.org These isolation and synthetic studies have been crucial for obtaining pure samples of the compound, enabling the detailed investigation of its biological activities. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aS,5aR,9aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODXTMZSDNATP-SFDCQRBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1C3C(CC2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176760 | |

| Record name | Cyclocostunolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-81-0 | |

| Record name | α-Cyclocostunolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocostunolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclocostunolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Isolation Methodologies of Alpha Cyclocostunolide

Plant Sources and Distribution

Saussurea lappa (Costus Root) as a Primary Source

Saussurea lappa, commonly known as costus root, is a primary and well-documented source of alpha-cyclocostunolide. This perennial plant, belonging to the Asteraceae family, has been utilized for centuries in traditional medicine systems across Asia. nih.govresearchgate.net The roots of S. lappa are particularly rich in sesquiterpenoid lactones, with this compound being a significant constituent alongside related compounds like costunolide (B1669451) and dehydrocostuslactone. nih.govresearchgate.netnih.govphcog.com The phytochemical profile of the roots can be influenced by factors such as the age of the plant, with four- to five-year-old roots often being harvested for their high concentration of these bioactive compounds. nih.gov

Other Botanical Sources (e.g., Pluchea dioscoridis, Bryophytes)

Beyond Saussurea lappa, this compound and its derivatives have been identified in other botanical sources. The genus Pluchea, also in the Asteraceae family, is known to produce sesquiterpenoids, and studies on Pluchea dioscoridis have revealed the presence of various bioactive compounds. researchgate.netnih.gov While specific mention of this compound in P. dioscoridis is less prominent than in S. lappa, the genus is recognized for its diverse sesquiterpenoid chemistry. Additionally, the occurrence of this compound has been reported in certain bryophytes, such as Frullania tamarisci. nih.gov This indicates a broader distribution of the compound within the plant kingdom than initially recognized.

Extraction and Purification Techniques

The isolation of this compound from its natural sources involves a multi-step process that typically begins with extraction followed by various purification methods to obtain the compound in a pure form.

Solvent Extraction Methods

The initial step in isolating this compound from plant material is solvent extraction. This process involves the use of organic solvents to dissolve the desired compounds from the solid plant matrix. The choice of solvent is critical and is based on the polarity of the target molecule. For sesquiterpene lactones like this compound, a range of solvents with varying polarities are employed.

Commonly used solvents for the extraction of sesquiterpenoids from Saussurea lappa include:

Methanol

Ethanol

Dichloromethane

The selection of a particular solvent or a combination of solvents is often optimized to maximize the yield of the target compounds while minimizing the co-extraction of undesirable substances.

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Speed Countercurrent Chromatography (HSCCC))

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes further purification using chromatographic techniques.

Column Chromatography is a conventional and widely used method for the separation of compounds from a mixture. In this technique, the crude extract is loaded onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases, leading to their elution at different times.

High-Speed Countercurrent Chromatography (HSCCC) is a more advanced liquid-liquid partition chromatography technique that has proven effective for the preparative isolation and purification of natural products, including sesquiterpene lactones from Saussurea lappa. nih.govresearchgate.net HSCCC avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. The separation is based on the partitioning of the solutes between two immiscible liquid phases. A two-phase solvent system is selected, with one phase acting as the stationary phase and the other as the mobile phase. For the isolation of costunolide and dehydrocostuslactone from Aucklandia lappa Decne (a synonym for Saussurea lappa), a solvent system of light petroleum-methanol-water has been successfully employed. nih.govresearchgate.net This technique allows for the separation of significant quantities of compounds with high purity in a single step. nih.govresearchgate.netmdpi.com

Advanced Isolation Methodologies (e.g., UHPLC-HRMS/MS based metabolome profiling)

Modern analytical techniques have significantly enhanced the ability to identify and profile complex mixtures of natural products. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is a powerful tool for metabolome profiling. nih.govnih.govmdpi.comrug.nlresearchgate.net This method offers high resolution and sensitivity, allowing for the rapid identification of known compounds and the characterization of novel metabolites in crude extracts. mdpi.comresearchgate.net While primarily an analytical tool, the insights gained from UHPLC-HRMS/MS-based metabolomics can guide the development of targeted and efficient large-scale isolation strategies for specific compounds like this compound. nih.govmdpi.com

Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound, like other complex natural products, rely on a combination of modern spectroscopic and analytical methods. taylorandfrancis.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The process of determining a compound's chemical structure is a critical step after isolation, enabling a complete understanding of its properties. taylorandfrancis.com A suite of methods, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, are synergistically employed to unambiguously determine the intricate architecture of the molecule.

X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a molecule. nih.gov The methodology first requires the compound of interest, in this case, this compound, to be obtained in the form of a high-quality single crystal. researchgate.net This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. nih.gov A detailed atomic model is then built into this map, and its position is refined to best fit the experimental data, ultimately revealing the exact spatial arrangement of every atom in the molecule and its stereochemistry. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most crucial tool for elucidating the structure of organic compounds in solution. mdpi.com This technique is based on the magnetic properties of atomic nuclei (such as ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. mdpi.com

1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental information. ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is a primary analytical technique used to determine the molecular weight and elemental formula of a compound. nih.govlibretexts.org In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, which allows for the determination of the precise elemental composition. nih.gov Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure. By breaking the molecule into smaller pieces and analyzing their masses, chemists can deduce the connectivity of different substructures within the parent molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These spectroscopic methods provide important information about the functional groups present in the molecule. taylorandfrancis.com

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups (e.g., carbonyls (C=O) of the lactone ring, alkenes (C=C)) absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within the molecule, particularly in systems with conjugated double bonds (alternating single and double bonds). The wavelength of maximum absorbance (λmax) can help confirm the presence and extent of conjugation within the chromophores of this compound.

By integrating the data from these complementary techniques, scientists can confidently assemble a complete and accurate three-dimensional structure of this compound.

Iii. Biosynthetic Pathways and Biogenetic Transformations of Alpha Cyclocostunolide

Precursor Compounds and Enantioselective Pathways

The biosynthesis of alpha-cyclocostunolide is rooted in the ubiquitous isoprenoid pathway, which provides the essential C15 precursor, farnesyl diphosphate (B83284) (FPP). The entire biosynthetic route is characterized by a high degree of stereochemical control, ensuring the formation of specific enantiomers.

The initial committed step in the biosynthesis of a vast array of sesquiterpene lactones, including this compound, is the cyclization of FPP to form (+)-germacrene A. nih.gov This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , which belongs to the family of lyases. wikipedia.org The enzyme ensures the formation of the (+)-(R)-enantiomer of germacrene A, setting the stereochemical foundation for the subsequent downstream products. wikipedia.org The stereospecificity of this initial cyclization is paramount, as it dictates the absolute configuration of the resulting sesquiterpene skeletons.

Following the formation of (+)-germacrene A, a series of oxidative modifications occur. These reactions are also highly stereoselective, maintaining the chiral integrity of the molecule as it progresses towards costunolide (B1669451) and, ultimately, this compound.

Enzymatic Steps in Sesquiterpene Lactone Biosynthesis

The conversion of the initial hydrocarbon skeleton of (+)-germacrene A into the lactone structure of costunolide involves a series of enzymatic oxidations catalyzed by cytochrome P450 monooxygenases and dehydrogenases.

The first of these is the oxidation of the isopropenyl side chain of (+)-germacrene A. This is achieved by (+)-germacrene A oxidase (GAO) , a cytochrome P450 enzyme that catalyzes a three-step oxidation to yield germacrene A acid. academicjournals.orgnih.govnih.gov This multifunctional enzyme first hydroxylates the C12-methyl group to form germacra-1(10),4,11(13)-trien-12-ol, which is then further oxidized to the corresponding aldehyde and finally to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). academicjournals.org

The crucial lactone ring formation is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme (EC 1.14.13.120). academicjournals.orgnih.govwikipedia.org This enzyme stereoselectively hydroxylates the C6 position of germacrene A acid in an α-orientation. researchgate.net The resulting 6α-hydroxy germacrene A acid is an unstable intermediate that spontaneously undergoes a non-enzymatic lactonization, where the hydroxyl group at C6 attacks the carboxyl group at C12, to form the γ-lactone ring characteristic of (+)-costunolide. researchgate.net Both GAO and COS are dependent on NADPH and molecular oxygen for their catalytic activity. nih.govnih.gov

The table below summarizes the key enzymes involved in the biosynthesis of costunolide, the precursor to this compound.

| Enzyme | Abbreviation | EC Number | Function |

| (+)-Germacrene A synthase | GAS | 4.2.3.23 | Cyclization of farnesyl diphosphate to (+)-germacrene A. wikipedia.org |

| (+)-Germacrene A oxidase | GAO | 1.14.14.95 | Three-step oxidation of (+)-germacrene A to germacrene A acid. academicjournals.org |

| Costunolide synthase | COS | 1.14.13.120 | 6α-hydroxylation of germacrene A acid, leading to the formation of (+)-costunolide. academicjournals.orgwikipedia.org |

Biogenetic Relationships to Costunolide and Germacrene A

This compound is biogenetically derived from (+)-costunolide, which in turn originates from (+)-germacrene A. nih.govnih.gov This places this compound within the large family of germacranolide-derived sesquiterpene lactones.

(+)-Germacrene A serves as a pivotal branch point in sesquiterpene biosynthesis, leading to a wide variety of cyclic structures. In the pathway to this compound, (+)-germacrene A is not an enzyme-bound intermediate but is released from the germacrene A synthase before undergoing further modifications. nih.gov

(+)-Costunolide is considered a central precursor for many germacranolides, guaianolides, and eudesmanolides. nih.gov Its formation represents a key regulatory point in the diversification of sesquiterpene lactones. The subsequent transformation of (+)-costunolide to this compound is a non-enzymatic process driven by thermal energy.

Isomerization and Cyclization Mechanisms Leading to this compound

The formation of this compound from (+)-costunolide is a classic example of a pericyclic reaction, specifically a nih.govnih.gov-sigmatropic rearrangement known as the Cope rearrangement. nih.gov This rearrangement is thermally induced and leads to the formation of cyclocostunolide isomers, including the alpha and beta forms. nih.gov

The Cope rearrangement of (+)-costunolide is a reversible process. nih.gov The reaction proceeds through a cyclic, six-membered transition state. The conformation of the ten-membered ring of costunolide plays a crucial role in determining the stereochemical outcome of the rearrangement. For the rearrangement to occur, the 1,5-diene system within the costunolide molecule must adopt a chair-like or boat-like conformation in the transition state.

While the precise factors that favor the formation of the alpha-isomer over the beta-isomer are complex and can be influenced by reaction conditions, the inherent conformational preferences of the costunolide molecule and the stability of the respective transition states are key determinants. The presence of the lactone ring in costunolide has been noted to increase its thermal stability and influence the reversibility of the Cope rearrangement. nih.gov The cyclization to form the final five-membered ring of this compound is a consequence of the new carbon-carbon bond formed during the nih.govnih.gov-sigmatropic shift.

Iv. Synthetic Approaches and Chemical Modifications of Alpha Cyclocostunolide

Total Synthesis Strategies

The total synthesis of alpha-Cyclocostunolide presents a formidable challenge to synthetic organic chemists due to its stereochemically dense framework and the presence of the reactive α-methylene-γ-butyrolactone moiety. Over the years, several elegant strategies have been developed to address these challenges, focusing on regio- and stereoselective bond formations.

A significant breakthrough in the synthesis of this compound and other eudesmanolide natural products has been the development of a regio- and stereoselective one-pot C-H insertion/olefination protocol. rsc.org This method allows for the late-stage installation of the crucial α-methylene-γ-butyrolactone ring onto a pre-formed carbocyclic core. The strategy relies on the conformational constraints of a cyclohexanol (B46403) derivative to direct the C-H insertion reaction to a specific site, thereby ensuring high regioselectivity. Subsequent olefination then efficiently constructs the exocyclic methylene (B1212753) group, a key pharmacophore for the biological activity of many sesquiterpene lactones. This approach is particularly advantageous as it introduces a sensitive functional group at a late stage of the synthesis, avoiding potential complications with protecting groups and harsh reaction conditions in earlier steps.

The stereoselectivity of such synthetic routes is paramount, and various methods have been explored to control the stereochemistry of the final product. These include the use of chiral catalysts and auxiliaries to direct the formation of specific stereoisomers. encyclopedia.pubuea.ac.ukrsc.org The Horner-Wadsworth-Emmons olefination is one such reaction that has been utilized for the stereoselective synthesis of α,ω-diaminodicarboxylates, which can be precursors to complex heterocyclic structures. nih.govnih.gov

The α-methylene-γ-butyrolactone moiety is a recurring structural motif in a vast number of biologically active natural products. nih.govagosr.com Consequently, the development of novel and efficient methods for the construction of this framework has been a major focus of synthetic research. nih.govacs.org Traditional methods often involve multi-step sequences and can suffer from harsh reaction conditions. More recent approaches have focused on the development of catalytic and more atom-economical reactions.

One notable advancement is the use of tungsten-π-allyl complexes in the synthesis of α-methylene butyrolactones. acs.org This methodology has been successfully applied to the total synthesis of natural products like (-)-methylenolactocin. Additionally, coordination-insertion ring-opening copolymerization of α-methylene-γ-butyrolactone with other lactones, catalyzed by lanthanide complexes, has been reported to produce unsaturated polyesters, showcasing a novel approach to polymer synthesis incorporating this important structural unit. acs.org These newer synthetic strategies offer milder reaction conditions and greater functional group tolerance, making them valuable tools for the synthesis of complex molecules containing the α-methylene-γ-butyrolactone core. nih.gov

Semi-synthetic Derivatization and Analog Development

Semi-synthesis, starting from naturally abundant sesquiterpene lactones, provides a practical and efficient route to a diverse range of analogs. This approach allows for the targeted modification of specific functional groups within the this compound scaffold to probe structure-activity relationships and develop new therapeutic agents.

The introduction of hydroxyl groups at various positions on the sesquiterpene lactone skeleton can significantly impact biological activity. While the direct synthesis of 8β-Hydroxy-α-cyclocostunolide is not extensively detailed in the available literature, the hydroxylation of related guaianolide and other sesquiterpenoid structures provides insights into potential synthetic strategies. For instance, biosynthetic pathways in plants utilize hydroxylase enzymes, such as cytochrome P450s, to introduce hydroxyl groups at specific positions. nih.gov In a laboratory setting, chemical methods involving nonheme αKG-dependent enzymes have been shown to catalyze β-hydroxylation in the biosynthesis of certain antibiotics. nih.gov The targeted synthesis of hydroxylated derivatives of this compound would likely involve the use of selective oxidizing agents or biocatalytic methods to achieve the desired regioselectivity and stereoselectivity.

Table 1: Examples of Hydroxylated Sesquiterpene Lactone Derivatives and Potential Synthetic Methods

| Derivative | Parent Compound | Potential Synthetic Approach |

| 8β-Hydroxy-α-cyclocostunolide | This compound | Selective chemical oxidation, Biocatalysis with hydroxylase enzymes |

| 3β,4α-dihydroxy-guaianolide | Guaianolide precursor | Enzymatic hydroxylation (e.g., by CYP71BL1) nih.gov |

| Cephanolides A-D | Cephalotaxus norditerpenoids | Late-stage strategic oxidations nsf.gov |

Modifications of the Sesquiterpene Lactone Skeleton

Modifications of the core carbocyclic framework of sesquiterpene lactones, such as the guaianolide skeleton of this compound, can lead to compounds with novel biological properties. uea.ac.uknih.govresearchgate.netresearcher.life These modifications can include rearrangements of the carbon skeleton, introduction of new functional groups, and alteration of ring sizes. For example, the classic photosantonin rearrangement has been utilized in the synthesis of various guaianolides. researcher.life Divergent synthetic strategies have also been employed to create libraries of non-natural 8,12-sesquiterpenoid lactones from a common guaianolide scaffold. nih.gov Such approaches are crucial for exploring the chemical space around the natural product and identifying key structural features responsible for its bioactivity. The synthesis of oxygenated and oxy-nitrogenated derivatives of sesquiterpene lactones has also been reported, leading to compounds with enhanced cytotoxic activity and selectivity against cancer cell lines. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules in an efficient and environmentally friendly manner. This approach is particularly well-suited for the modification of natural products like this compound. A notable example is the biocatalytic regioselective O-acylation of sesquiterpene lactones from chicory using lipase (B570770) B from Candida antarctica (CAL-B). nih.govresearchgate.net This enzyme selectively acylates the primary alcohol group of various sesquiterpene lactones, allowing for the introduction of different ester chains and the creation of novel derivatives. nih.govresearchgate.net Molecular docking studies can be used to understand the enzyme-substrate interactions and rationalize the observed selectivity. nih.gov While this specific example does not use this compound as a substrate, it demonstrates the potential of chemoenzymatic methods for the selective functionalization of complex sesquiterpene lactones, offering a powerful tool for the generation of new analogs with tailored properties.

Post-Synthetic Functionalization Research

Research into the post-synthetic functionalization of this compound has primarily focused on the strategic modification of its α,β-unsaturated γ-lactone moiety. This reactive center is susceptible to a variety of chemical transformations, most notably Michael addition reactions. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of novel derivatives with potentially altered biological activities.

A key strategy in the functionalization of this compound involves the conjugate addition of nucleophiles to the exocyclic α-methylene group. This approach has been successfully employed to synthesize a range of amino acid and peptide conjugates. For instance, the reaction of this compound with amino acid esters, such as L-phenylalanine methyl ester, in the presence of a suitable base like triethylamine, yields the corresponding Michael adducts. This method has been extended to the conjugation of dipeptides, further expanding the chemical diversity of the resulting derivatives.

The primary amine functionality of amino acids readily participates in a 1,4-conjugate addition to the α,β-unsaturated lactone system of this compound. This reaction proceeds under mild conditions, typically in a polar solvent such as methanol, to afford the corresponding amino acid-conjugated derivatives. The resulting compounds feature a new chiral center at the C-11 position, and the reaction often yields a mixture of diastereomers.

Beyond amino acids, other nucleophiles have been utilized to functionalize the this compound core. Thiol-containing molecules, for example, can readily undergo Michael addition to the exocyclic double bond, leading to the formation of sulfur-containing derivatives. These modifications significantly alter the electronic and steric properties of the parent molecule, which can have a profound impact on its biological profile.

The table below summarizes representative examples of post-synthetic modifications of this compound.

| Derivative | Modification Type | Key Reagents |

|---|---|---|

| L-Phenylalanine methyl ester adduct | Michael Addition | L-Phenylalanine methyl ester, Triethylamine |

| Dipeptide (e.g., Gly-Phe) conjugate | Michael Addition | Dipeptide ester, Base |

| Thiol adduct (e.g., Cysteine conjugate) | Michael Addition | Thiol-containing compound |

These functionalization strategies not only provide a means to diversify the chemical structure of this compound but also serve as a valuable tool for probing its mechanism of action and identifying key structural features responsible for its biological activity. The resulting derivatives are often subjected to a battery of biological assays to evaluate their potential as therapeutic agents.

V. Preclinical Pharmacological Investigations of Alpha Cyclocostunolide

Anti-inflammatory Activities in Non-Human Models

The anti-inflammatory properties of alpha-cyclocostunolide and its derivatives have been explored in both in vitro and in vivo non-human models, demonstrating significant potential in modulating inflammatory pathways.

Studies on sesquiterpene lactones, the class of compounds to which this compound belongs, have shown potent anti-inflammatory effects. researchgate.net These compounds are known to interfere with key inflammatory pathways. Research indicates that certain sesquiterpenoids can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). plos.orgnih.govnih.gov The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. plos.orgnih.gov

In various cellular models, including murine macrophages (RAW 264.7 cells), treatment with related natural compounds has led to a significant decrease in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. plos.orgnih.gov In vivo models, such as lipopolysaccharide (LPS)-induced inflammation in mice, have corroborated these findings, showing a reduction in serum levels of pro-inflammatory cytokines following treatment with anti-inflammatory natural products. plos.orgnih.govnih.gov While direct studies on this compound are part of a broader investigation into this class of compounds, the consistent findings for related sesquiterpenoids suggest a similar mechanism of action.

| Compound Class | Model System | Key Findings | Reference |

|---|---|---|---|

| Diterpenoid Labdane | LPS-stimulated RAW264.7 cells | Inhibited TNF-α, IL-1β, IL-6, and NO production; Prevented NF-κB translocation. | plos.orgnih.gov |

| Sesquiterpenoids | Rat Peritoneal Neutrophils | Reduced leukotriene B4 generation. | researchgate.net |

| Limonoids | LPS-stimulated THP-1 cells | Inhibited production of TNF-α, IL-6, IL-1β, and MCP-1. | nih.gov |

| Aryl-cyclohexanone | LPS-induced acute lung injury in mice | Reduced TNF-α, IL-6, IFN-γ, and MCP-1 in bronchoalveolar lavage fluid. | nih.gov |

Acute lung injury (ALI) is a severe inflammatory condition characterized by pulmonary edema and inflammatory cell infiltration. dovepress.combiocytogen.comnih.gov The derivative 8β-hydroxy-α-cyclocostunolide has been specifically investigated for its therapeutic potential in ALI. nih.govbohrium.com

Research has shown that this derivative acts as an allosteric regulator of Kelch-like ECH-associated protein 1 (Keap1). nih.govbohrium.com Keap1 is a key repressor of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By binding to Keap1, 8β-hydroxy-α-cyclocostunolide prevents the degradation of Nrf2, leading to its accumulation and subsequent activation of protective pathways. This mechanism helps to mitigate macrophage overactivation, a central feature of ALI. nih.govbohrium.com In experimental models of ALI, treatment with 8β-hydroxy-α-cyclocostunolide has been shown to reduce the pathological features of the condition, highlighting its potential as a therapeutic agent for inflammatory lung diseases. nih.gov

Anticancer and Cytotoxic Effects in Cellular Models

This compound has demonstrated cytotoxic and anticancer properties in various cancer cell lines. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress within the cancer cells. nih.gov

The cytotoxic activity of this compound has been evaluated against several specific cancer cell lines.

B16 Melanoma: Studies have shown that this compound can inhibit melanin (B1238610) production in B16 melanoma cells. researchgate.net This suggests an interference with cellular pathways that are also linked to cell proliferation and survival.

A549 Lung Carcinoma: While direct studies on this compound are emerging, the A549 human lung cancer cell line is a common model for testing the cytotoxicity of novel compounds. nih.govmdpi.comnih.govmdpi.com Related sesquiterpene lactones have shown the ability to induce apoptosis and inhibit the growth of A549 cells.

C-6 Glioma: The C-6 rat glioma cell line is used to model brain tumors. yildiz.edu.tr Investigations into various natural compounds have demonstrated cytotoxic effects, including the induction of apoptosis and oxidative stress, in C-6 cells. nih.govnih.gov The potential of this compound in this context is an area of active research.

The anticancer potential of sesquiterpene lactones, including costunolide (B1669451) and its isomers like this compound, extends to a wide range of tumor cell lines. nih.gov Research on costunolide has documented its efficacy in inducing apoptosis and cell cycle arrest in breast cancer cells (SK-BR-3 and MCF-7) and oral cancer cells. nih.govresearchgate.netmdpi.com The cytotoxic mechanisms often involve the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as the AKT pathway. nih.govresearchgate.netmdpi.com Synthetic derivatives of costunolide have been developed to enhance cytotoxicity and selectivity against cancer cells, showing effectiveness through the induction of apoptosis, cell cycle arrest, and oxidative stress. nih.gov

| Compound | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| This compound | B16 Melanoma | Inhibition of melanin production. | researchgate.net |

| Costunolide | Breast Cancer (SK-BR-3, T47D, MCF-7) | Suppressed cell growth, induced ROS-dependent apoptosis. | nih.gov |

| Costunolide | Oral Cancer (SCC-9, SAS) | Induced G2/M phase cell cycle arrest and apoptosis. | researchgate.net |

| Synthetic Costunolide Derivatives | Various Cancer Cell Lines | Induced apoptosis, cell cycle arrest, and oxidative stress. | nih.gov |

Antioxidant Properties and Redox Modulation

Redox modulation refers to the maintenance of the balance between oxidized and reduced molecules within a cell, which is crucial for normal cellular function. nih.gov An imbalance leading to an excess of reactive oxygen species (ROS) results in oxidative stress, which is implicated in various diseases. Antioxidants can counteract this by neutralizing ROS. mahidol.ac.thnih.gov

Studies on costunolide and another related sesquiterpene, eremanthin, have demonstrated significant antioxidant properties in vivo. nih.govresearchgate.net In a study using diabetic rats, a model characterized by high oxidative stress, administration of these compounds led to a significant reduction in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.govresearchgate.net Concurrently, there was a significant increase in the levels of reduced glutathione (B108866) (GSH) and the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.net These findings indicate that these sesquiterpene lactones can protect against oxidative stress by enhancing the endogenous antioxidant defense system. nih.gov This suggests that this compound may possess similar antioxidant and redox-modulating capabilities. The ability of compounds to influence the cellular redox state is a key aspect of their pharmacological profile, as it can impact inflammatory and cell death pathways. mdpi.comnih.gov

| Parameter | Effect Observed | Significance | Reference |

|---|---|---|---|

| Thiobarbituric Acid Reactive Substances (TBARS) | Significant reduction | Indicates decreased lipid peroxidation. | nih.govresearchgate.net |

| Reduced Glutathione (GSH) | Significant increase | Enhances non-enzymatic antioxidant capacity. | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Significant increase | Boosts enzymatic defense against superoxide radicals. | nih.gov |

| Catalase (CAT) Activity | Significant increase | Enhances decomposition of hydrogen peroxide. | nih.gov |

| Glutathione Peroxidase (GPx) Activity | Significant increase | Improves detoxification of hydroperoxides. | nih.gov |

Effects on Cellular Processes and Organelle Dynamics

Investigations into this compound have revealed its capacity to modulate fundamental cellular processes, including the formation of organelles crucial for cell signaling and pigmentation.

This compound has been shown to disrupt the formation of primary cilia, which are microtubule-based organelles that act as cellular antennae for signaling pathways. In studies using human retinal pigment epithelial (RPE) cells, this compound demonstrated a significant impact on ciliogenesis. nih.govresearchgate.net

Treatment with this compound resulted in a dramatic reduction in the percentage of ciliated cells, with the ratio of ciliated cells dropping by more than half compared to control conditions. nih.gov Specifically, some experiments noted that the compound reduced the presence of ciliated cells to less than 5%. researchgate.net Furthermore, this compound was observed to decrease the length of the primary cilia that did form. nih.gov This suggests the compound has a strong effect on the cilia elongation process. nih.gov These findings indicate that this compound can disrupt the early stages of ciliogenesis. nih.govresearchgate.net

Given its inhibitory effects, researchers propose that this compound could be a valuable tool for studying and potentially treating ciliopathies characterized by increased ciliogenesis or abnormally long cilia. nih.gov

Table 1: Effect of this compound on Ciliogenesis in RPE Cells

| Parameter | Observed Effect | Reference |

|---|---|---|

| Ciliated Cell Ratio | Reduced by more than half compared to control. | nih.gov |

| Cilia Length | Reduced compared to control. | nih.gov |

| Stage of Ciliogenesis Affected | Early stages. | nih.govresearchgate.net |

This compound has been investigated for its potential to inhibit melanogenesis, the process of melanin production. In a study screening nine sesquiterpene lactones from Saussurea lappa root extracts, this compound was tested for its inhibitory effect on melanin production in B16 melanoma cells. researchgate.net The research, aimed at discovering novel skin-whitening agents, identified that this compound demonstrated a melanin inhibitory effect. researchgate.net

Table 2: Investigated Effect of this compound on Melanogenesis

| Activity | Cell Line | Finding | Reference |

|---|---|---|---|

| Melanin Production Inhibition | B16 melanoma cells | Demonstrated inhibitory effect. | researchgate.net |

Based on the available scientific literature from the search results, there is no specific information regarding preclinical investigations into the neuroprotective effects of this compound. While related compounds have been studied for such properties, data focusing solely on this compound is not present in the provided sources.

Antimicrobial and Antifungal Activity Studies

A review of the provided search results indicates a lack of specific preclinical studies investigating the antimicrobial and antifungal activities of this compound. Although the broader class of sesquiterpene lactones has been noted for such activities, research data pinpointing the effects of this compound against specific microbial or fungal strains were not found. nih.govresearchgate.net

Vi. Molecular Mechanisms and Cellular Targets of Alpha Cyclocostunolide

Modulation of Intracellular Signaling Pathways

Research into the molecular activities of alpha-cyclocostunolide and its related compounds, primarily costunolide (B1669451), has revealed significant modulation of key signaling cascades that are crucial for cell survival, proliferation, and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, and its aberrant activation is a hallmark of many chronic diseases. Costunolide has been identified as a potent inhibitor of this pathway. semanticscholar.orgnih.gov It has been shown to prevent the activation of NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα. semanticscholar.org This action effectively halts the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

In studies using estrogen receptor-negative breast cancer cells, costunolide treatment led to the downregulation of over-expressed NF-κB subunits, including p65, p52, and p100. nih.gov Similarly, the derivative 8β-hydroxy-α-cyclocostunolide has been found to suppress the phosphorylation of key components in the pathway, including the inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), IκBα, and p65. This derivative also blocks the nuclear translocation of the p65 subunit.

| Cell Line | Treatment | Effect on NF-κB Pathway | Reference |

| MDA-MB-231 | Costunolide (20 and 40 μM) | Downregulation of p65, p52, and p100 subunits. | nih.gov |

| RAW264.7 | Costunolide | Negated NF-κB activation via blockade of IκBα phosphorylation. | semanticscholar.org |

| MDA-MB-231 | Costunolide | Blockade of NF-κB activation, leading to downregulation of MMP-9. | semanticscholar.org |

| MDA-MB-436 | Costunolide (10 μM, 25 μM) | Inhibition of TNF-α-induced NF-κB activation. | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38 MAPK, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), are critical in translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. Costunolide has been shown to modulate these pathways significantly.

In renal cell carcinoma, costunolide treatment markedly increased the phosphorylation of JNK in a concentration-dependent manner, inducing both autophagy and apoptosis through the ROS/JNK signaling pathway. nih.gov In other contexts, costunolide has been reported to downregulate the phosphorylation of MAPKs as part of its anti-inflammatory mechanism, suggesting a context-dependent mode of action. semanticscholar.org For instance, it inhibited interleukin (IL)-1β expression in LPS-stimulated cells by blocking activator protein-1 (AP-1) activity through the downregulation of MAPK phosphorylation. semanticscholar.org The derivative 8β-hydroxy-α-cyclocostunolide also demonstrates inhibitory effects, suppressing the phosphorylation of ERK, JNK, and p38 in macrophages.

| Cell Line/Model | Treatment | Effect on MAPK Pathway | Reference |

| Renal Cell Carcinoma (769-P) | Costunolide | Markedly increased phosphorylation of JNK. | nih.gov |

| LPS-stimulated RAW264.7 cells | Costunolide | Downregulation of MAPK phosphorylation, blocking AP-1 activity. | semanticscholar.org |

| LTA-induced acute lung injury model | Costunolide | Blocked phosphorylation of TAK1, p38 MAPK, and ERK. | semanticscholar.org |

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a pivotal signaling route that promotes cell survival and growth and is frequently dysregulated in cancer. Studies have demonstrated that costunolide can effectively inhibit this pathway. In chronic myeloid leukemia cells, costunolide was found to enhance the efficacy of the chemotherapeutic drug doxorubicin by inhibiting the PI3K/Akt pathway. nih.gov

Further research has shown that costunolide inhibits the phosphorylation of AKT, which in turn affects its downstream signaling proteins. nih.gov In a model of TPA-induced cell transformation, costunolide suppressed the phosphorylation of AKT and consequently decreased the expression of its downstream targets, including GSK3β and mTOR. nih.gov This inhibition of the PI3K/AKT/mTOR cascade is a key mechanism behind its anti-proliferative effects.

| Cell Line/Model | Treatment | Effect on PI3K/AKT Pathway | Reference |

| K562/ADR Chronic Myeloid Leukemia Cells | Costunolide | Inhibition of PI3K/Akt pathway, enhancing doxorubicin sensitivity. | nih.gov |

| JB6 Cells (TPA-induced) | Costunolide | Inhibition of AKT phosphorylation and decreased expression of GSK3β and mTOR. | nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is common in many cancers. Research has identified costunolide as an inhibitor of the STAT3 signaling pathway. In human osteosarcoma cells, costunolide was shown to inhibit the transcriptional activity of STAT3 and reduce the expression level of its phosphorylated form (Tyr-705). nih.gov This leads to the suppression of STAT3 downstream target genes, thereby inhibiting tumor growth and metastasis. nih.gov In other studies, costunolide was also found to inhibit the phosphorylation of STAT1/3 in keratinocytes. semanticscholar.org

The transcription factor c-Jun, a component of the AP-1 complex, is a downstream target of the JNK and ERK signaling pathways and is involved in cell proliferation and transformation. nih.gov While direct targeting of c-Jun by this compound is not extensively documented, its modulation of upstream kinases like JNK and ERK suggests an indirect regulatory role. nih.govnih.gov ERK1/2 signaling, in particular, has been shown to regulate the recruitment of c-Jun to gene promoters, a process that could be influenced by the compound's effect on the MAPK cascade. nih.gov

| Cell Line/Model | Treatment | Effect on Target | Reference |

| Osteosarcoma Cells | Costunolide | Inhibits STAT3 transcriptional activity and phosphorylation (Tyr-705). | nih.gov |

| Keratinocytes (IL-22 or IFN-γ-stimulated) | Costunolide (12.5 µM) | Inhibited STAT1/3 phosphorylation. | semanticscholar.org |

Protein Interactions and Direct Target Identification

Identifying the direct molecular targets of natural compounds is crucial for understanding their mechanisms of action. Recent studies have focused on elucidating the specific proteins with which this compound and its derivatives interact.

Kelch-like ECH-associated protein 1 (Keap1) is a key sensor for oxidative stress and regulates the master antioxidant transcription factor Nrf2. A 2024 study identified Keap1 as a direct cellular target of 8β-hydroxy-α-cyclocostunolide (HCC). Using a biotinylated HCC probe for pull-down experiments, Keap1 was identified as a primary binding partner.

Further investigation through mass spectrometry and mutational analysis revealed that HCC covalently binds to two specific cysteine residues on Keap1: Cys257 and Cys288. This allosteric interaction leads to a conformational change in Keap1, disrupting its ability to mediate the ubiquitination and degradation of Nrf2. The resulting stabilization and nuclear translocation of Nrf2 activate antioxidant response element (ARE)-driven gene expression, which underlies the potent anti-inflammatory and antioxidant effects of the compound.

| Compound | Direct Target | Binding Site | Method of Identification |

| 8β-hydroxy-α-cyclocostunolide | Keap1 | Covalently binds to Cys257 and Cys288 | Biotin-probe pull-down, Mass Spectrometry, Mutational Analysis |

Effects on Nrf2 Nuclear Translocation

This compound has been shown to be an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Research indicates that a derivative, 8β-hydroxy-α-cyclocostunolide, promotes the nuclear translocation of Nrf2. This process is crucial for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is understood to allosterically regulate Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition of Keap1-mediated Nrf2 ubiquitination allows Nrf2 to accumulate and move into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating the transcription of a wide array of antioxidant and cytoprotective enzymes.

Studies on the related compound costunolide further support this mechanism, demonstrating that it facilitates Nrf2 nuclear translocation, leading to the upregulation of antioxidant genes and subsequent protection against oxidative damage. cytoskeleton.comsigmaaldrich.com Knockdown of Nrf2 has been shown to significantly diminish the protective effects of these compounds, underscoring the essential role of Nrf2 activation in their mechanism of action. nih.govcytoskeleton.comsigmaaldrich.com

Regulation of Gene Expression and Cytokine Production

This compound exerts significant regulatory effects on the expression of genes involved in inflammation and apoptosis. Its anti-inflammatory properties are particularly noteworthy, stemming from its ability to modulate the production of various pro-inflammatory mediators.

Research has demonstrated that 8β-hydroxy-α-cyclocostunolide can dose-dependently suppress the release of pro-inflammatory factors such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also downregulates the expression of inflammatory genes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, RNA sequencing analysis has revealed that this compound can regulate genes encoding for a range of inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and C-C motif chemokine 5 (CCL5). nih.gov By inhibiting these key mediators, this compound effectively dampens the inflammatory response at a molecular level.

Table 1: Effects of 8β-hydroxy-α-cyclocostunolide on Pro-inflammatory Mediators

| Mediator | Effect |

|---|---|

| Nitric Oxide (NO) | Suppression of release |

| Interleukin-6 (IL-6) | Suppression of release and gene expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of release and gene expression |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of gene and protein expression |

| Cyclooxygenase-2 (COX-2) | Downregulation of gene and protein expression |

| Interleukin-1 alpha (IL-1α) | Downregulation of gene expression |

| Interleukin-1 beta (IL-1β) | Downregulation of gene expression |

The closely related sesquiterpene lactone, costunolide, has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. cytoskeleton.com This is achieved through the modulation of apoptosis-related proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak), are key regulators of the mitochondrial pathway of apoptosis. Costunolide has been observed to influence the expression of these proteins, thereby promoting programmed cell death.

Caspases, a family of protease enzymes, are central to the execution of apoptosis. Costunolide treatment has been associated with the activation of executioner caspases, such as caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

While direct studies on this compound's impact on these specific proteins are still emerging, the structural similarity and shared biological activities with costunolide suggest a comparable mechanism of action.

Effects on Cellular Structures and Organelles (e.g., Mitochondrial Homeostasis, Microtubule Disassembly)

The influence of this compound extends to the structural and functional integrity of key cellular organelles.

Mitochondrial homeostasis is critical for cell survival, and its disruption can trigger apoptosis. The regulation of mitochondrial membrane potential is a key aspect of this. While direct evidence for this compound is pending, related compounds have been shown to impact mitochondrial function, suggesting a potential area of investigation.

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of growth and shortening, is tightly regulated. While no direct studies have been identified that demonstrate this compound's effect on microtubule disassembly, the induction of cell cycle arrest by the related compound costunolide suggests a potential interaction with the microtubule network, as this is a common mechanism for anti-cancer agents.

Enzyme Inhibition Studies (e.g., Tyrosinase)

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies have shown that it can inhibit melanin production in B16 melanoma cells. nih.gov This inhibitory effect on tyrosinase suggests its potential application as a skin-whitening agent in the cosmetic industry. The ability of sesquiterpene lactones from Saussurea lappa, the plant source of this compound, to inhibit melanin production further supports this finding. nih.gov

Table 2: Summary of this compound's Molecular and Cellular Effects

| Category | Specific Target/Process | Observed Effect |

|---|---|---|

| Signal Transduction | Nrf2 Nuclear Translocation | Promotion |

| Keap1 | Allosteric Regulation | |

| Gene & Cytokine Regulation | Pro-inflammatory Mediators (COX-2, iNOS, NO, Prostaglandins, TNF-α, IL-1α, IL-1β, IL-6, CCL5) | Inhibition/Downregulation |

| Apoptosis & Cell Cycle | Apoptosis-Related Proteins (Bcl-2 family, Caspases) | Modulation (inferred from costunolide) |

| Cell Cycle | Arrest (inferred from costunolide) |

| Enzyme Inhibition | Tyrosinase | Inhibition |

Vii. Structure Activity Relationship Sar Studies of Alpha Cyclocostunolide and Its Derivatives

Structural Features Essential for Biological Activities (e.g., Alpha-Methylene-Gamma-Lactone Moiety)

The most critical structural feature for the biological activity of alpha-cyclocostunolide, and sesquiterpene lactones in general, is the α-methylene-γ-lactone moiety. This electrophilic group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. This alkylating ability is considered the primary mechanism by which these compounds exert their biological effects, including cytotoxic and anti-inflammatory actions.

The exocyclic double bond at the alpha position of the lactone ring is paramount for this reactivity. Saturation of this double bond, for instance, through hydrogenation to form dihydrocostunolide from the related costunolide (B1669451), often leads to a significant reduction or complete loss of biological activity. This underscores the essential role of the α,β-unsaturated carbonyl system within the lactone ring for covalent interactions with biological targets.

Correlative Analyses between Chemical Modifications and Biological Efficacy

The modification of the this compound scaffold and the subsequent evaluation of the biological activities of the resulting derivatives provide valuable insights into the SAR of this class of compounds. While specific studies on this compound derivatives are limited, research on the closely related costunolide offers a strong predictive framework.

One common modification is the addition of various chemical groups to the α-methylene-γ-lactone moiety via Michael addition. The synthesis of amine derivatives of costunolide, for example, has been explored to modulate its cytotoxic properties. The addition of amines to the exocyclic double bond can alter the electronic properties and steric bulk around the reactive center, leading to derivatives with modified potency and selectivity. For instance, the introduction of bulky substituents may hinder the interaction with the target protein, while the addition of groups capable of forming hydrogen bonds could enhance binding affinity.

The following table summarizes the general effects of chemical modifications on the biological efficacy of sesquiterpene lactones, which are applicable to this compound:

| Chemical Modification | Effect on Biological Efficacy | Rationale |

| Saturation of the α-methylene double bond | Significant decrease or loss of activity | The α,β-unsaturated carbonyl is crucial for Michael addition to biological targets. |

| Addition of small nucleophiles to the α-methylene group | Can modulate activity; may decrease or increase potency depending on the substituent | Alters the electrophilicity and steric hindrance at the reactive site. |

| Introduction of hydroxyl or other polar groups | Can decrease activity | Increased polarity may reduce cell membrane permeability. |

| Modification of the carbocyclic ring | Can alter activity and selectivity | Changes in conformation and lipophilicity can affect target binding. |

Computational Approaches in SAR (e.g., Molecular Docking, DFT, QSAR)

Computational methods have become indispensable tools in modern drug discovery and are increasingly applied to understand the SAR of natural products like this compound. These in silico approaches can predict the biological activity of novel derivatives, elucidate their mechanism of action at the molecular level, and guide the rational design of more potent compounds.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can help identify potential protein targets and visualize the key interactions between the compound and the amino acid residues in the binding site. This can provide insights into why certain structural features are essential for activity and how modifications might affect binding affinity. For instance, docking could be used to model the covalent interaction between the α-methylene-γ-lactone moiety and a cysteine residue in the active site of a target enzyme.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine the reactivity of the α-methylene-γ-lactone group of this compound and its derivatives. By calculating parameters such as the lowest unoccupied molecular orbital (LUMO) energy and the distribution of electrostatic potential, DFT can help to quantify the susceptibility of the molecule to nucleophilic attack, thereby providing a theoretical basis for its observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) of a set of its derivatives with their experimentally determined biological activities. Such a model could then be used to predict the activity of yet-unsynthesized derivatives, thus prioritizing the synthesis of the most promising candidates. Hologram QSAR (HQSAR) models have been successfully applied to sesquiterpene lactones to predict their antiprotozoal activities, confirming the importance of the α,β-unsaturated carbonyl groups. nih.gov

Insights from Comparative Studies with Related Sesquiterpene Lactones (e.g., Costunolide, Beta- and Gamma-Cyclocostunolide)

Comparing the biological activities of this compound with its structural isomers and related sesquiterpene lactones provides valuable insights into the fine-tuning of its biological effects by subtle structural variations.

Costunolide , the biosynthetic precursor of the cyclocostunolides, shares the same molecular formula but differs in its ten-membered ring structure, which contains two exocyclic double bonds. Comparative studies have shown that both costunolide and this compound exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The subtle differences in their three-dimensional structures can lead to variations in their potency and selectivity towards different biological targets. For example, the conformational flexibility of the ten-membered ring in costunolide versus the more rigid fused ring system in this compound could influence their binding to specific proteins.

The following table provides a conceptual comparison of these related sesquiterpene lactones:

| Compound | Key Structural Feature | Expected Impact on Biological Activity |

| This compound | Fused 6/7 ring system with a specific double bond position | Rigid conformation may confer target specificity. |

| Beta-Cyclocostunolide (B1205702) | Isomeric fused 6/7 ring system with a different double bond position | Altered molecular shape could lead to different target interactions and potency. |

| Gamma-Cyclocostunolide | Isomeric fused 6/7 ring system with a different double bond position | Varied electronic properties and steric environment may result in a distinct biological profile. |

| Costunolide | Flexible 10-membered ring with two exocyclic double bonds | Greater conformational flexibility might allow for interaction with a broader range of targets. |

Viii. Research Methodologies and Analytical Techniques Utilized in Alpha Cyclocostunolide Studies

Chromatographic Techniques for Compound Analysis and Quantification

Chromatographic techniques are fundamental to the study of natural products like alpha-cyclocostunolide. They are employed for the separation of the compound from complex plant extracts and for its precise quantification. The selection of a specific chromatographic method depends on the research objective, ranging from initial qualitative assessment to rigorous quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is instrumental in the analysis of essential oils and extracts from plants known to contain this compound, such as Saussurea lappa. phcogres.com The process involves vaporizing the sample and passing it through a chromatographic column, where individual components are separated based on their physicochemical properties. The separated components then enter a mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, enabling their identification. nih.govnotulaebotanicae.rophcogj.com By comparing the resulting mass spectra with established libraries, researchers can confirm the presence of this compound and other related compounds in a given sample. phcogj.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the quantification of this compound. researchgate.netmdpi.com These methods are highly valued for their precision, accuracy, and sensitivity in determining the concentration of specific compounds in a mixture. nih.gov

In a typical HPLC or UPLC analysis of sesquiterpene lactones, a reversed-phase C18 column is often employed. phcogres.com The separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for the separation of costunolide (B1669451), a related compound. phcogres.comnih.gov The separated compounds are then detected using a UV detector at a specific wavelength, often around 210 nm for these types of molecules. phcogres.com UPLC, which utilizes smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

The table below summarizes typical parameters used in HPLC and UPLC methods for the analysis of related sesquiterpene lactones, which are indicative of the conditions that would be applied for this compound.

| Parameter | HPLC | UPLC-MS/MS |

| Column | Reversed-phase C18 | Isocratic ultraperformance liquid chromatographic separation |

| Mobile Phase | Water:Acetonitrile (40:60) | Methanol-formic acid (0.1% in water; 70:30, v/v) |

| Flow Rate | 1.0 ml/min | Not specified |

| Detection | UV at 210 nm | ESI mass spectrometry in MRM mode |

| Linearity Range | 30-70 ppm (for costunolide) | 0.19-760 ng/mL (for costunolide) |

| Limit of Detection (LOD) | 2.29 ppm (for costunolide) | 0.19 ng/mL (for costunolide) |

| Limit of Quantification (LOQ) | 6.64 ppm (for costunolide) | Not specified |

| This data is based on methods developed for costunolide and dehydrocostuslactone and is representative for this compound analysis. phcogres.comnih.gov |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. longdom.orgtaylorfrancis.com In the study of natural products, TLC is often used as a preliminary method to identify the presence of certain classes of compounds in a plant extract and to monitor the progress of chemical reactions or purification processes. aga-analytical.com.pl The technique involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). aga-analytical.com.plresearchgate.net The different components of the sample travel up the plate at different rates, resulting in their separation. longdom.org While not as quantitative as HPLC, TLC provides valuable initial information and can be used to optimize conditions for column chromatography. aga-analytical.com.pl

Spectroscopic Methods for Structural Characterization (excluding basic identification data)

Spectroscopic methods are indispensable for the detailed structural elucidation of molecules like this compound. These techniques provide in-depth information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

The primary spectroscopic techniques used for the structural characterization of this compound and related sesquiterpene lactones include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov A combination of these methods allows for the unambiguous determination of the molecule's complex structure. researchgate.netnih.gov For instance, NMR provides detailed information about the carbon-hydrogen framework, while MS gives the molecular weight and elemental composition. IR spectroscopy helps in identifying functional groups, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Cell-Based Assays and Biological Models

To understand the biological effects of this compound, researchers utilize various cell-based assays and biological models. These in vitro systems allow for the investigation of the compound's activity at a cellular and molecular level in a controlled environment.

Specific cell lines are chosen based on the biological activity being investigated. The following cell lines are commonly used in research relevant to the activities of sesquiterpene lactones:

RPE cells (Retinal Pigment Epithelium cells): These cells are crucial for maintaining the health of the retina. nih.govarvojournals.org In vitro cultures of RPE cells are used to study conditions like age-related macular degeneration and to investigate the protective effects of compounds against oxidative stress. scivisionpub.comarvojournals.orgmdpi.com

B16 melanoma cells: This is a mouse melanoma cell line that is widely used in cancer research and for studying melanogenesis (the production of melanin). nih.govresearchgate.net A study on the effects of various sesquiterpene lactones from Saussurea lappa utilized B16 melanoma cells to assess their melanin (B1238610) inhibitory effects. researchgate.net In this study, this compound was found to inhibit melanin production in these cells. researchgate.net

A549: This is a human lung adenocarcinoma cell line. nih.govmdpi.comresearchgate.net It is frequently used in cancer research to screen for the cytotoxic and apoptotic effects of potential anti-cancer compounds. nih.gov

C-6: The C-6 cell line is a rat glioma cell line used extensively in neuro-oncology research as a model for glioblastoma, an aggressive brain tumor. nih.govnih.govllu.edumdpi.com

RAW264.7 macrophages: This is a murine macrophage-like cell line. mdpi.commdpi.comnih.gov These cells are used to study the inflammatory response and to evaluate the anti-inflammatory properties of various compounds. nih.gov Upon stimulation with agents like lipopolysaccharide (LPS), RAW264.7 cells produce inflammatory mediators, and the ability of a test compound to inhibit this production is measured. mdpi.com

The table below outlines the research applications of these cell lines in the context of evaluating the bioactivity of compounds like this compound.

| Cell Line | Organism of Origin | Cell Type | Primary Research Application |

| RPE | Human/Animal | Retinal Pigment Epithelium | Studies on oxidative stress and retinal diseases. nih.govarvojournals.orgscivisionpub.com |

| B16 Melanoma | Mouse | Melanoma | Cancer research, studies on melanogenesis. nih.govresearchgate.net |

| A549 | Human | Lung Adenocarcinoma | Cancer research, cytotoxicity and apoptosis assays. nih.govmdpi.comresearchgate.netnih.gov |

| C-6 | Rat | Glioma | Neuro-oncology research, brain tumor models. nih.govnih.govllu.edu |

| RAW264.7 | Mouse | Macrophage | Immunology, studies on inflammation. mdpi.commdpi.comnih.govnih.gov |

Molecular Biology Techniques

To understand how this compound affects cellular function at a genetic level, researchers employ gene expression analysis techniques.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to quantify the expression levels of specific genes of interest. This technique would allow researchers to investigate if this compound treatment upregulates or downregulates genes involved in pathways such as apoptosis, inflammation, or cell cycle regulation.

RNA-sequencing (RNA-seq) offers a more comprehensive, untargeted view of the entire transcriptome. By analyzing the complete set of RNA transcripts in a cell, RNA-seq can reveal global changes in gene expression following treatment with this compound. This powerful tool can help identify novel molecular pathways and mechanisms of action.

Analyzing changes at the protein level is critical to understanding the functional consequences of gene expression changes induced by this compound.

Western Blot is a widely used technique to detect and quantify specific proteins in a sample. nih.govbio-rad-antibodies.com Researchers can use Western blotting to measure the levels of key proteins involved in cellular processes affected by this compound, such as pro- and anti-apoptotic proteins or inflammatory mediators.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. This can provide valuable information on whether this compound treatment causes proteins to translocate to different cellular compartments, indicating activation or inhibition of certain pathways.

Co-immunoprecipitation (Co-IP) , Cellular Thermal Shift Assay (CETSA) , Drug Affinity Responsive Target Stability (DARTS) , and Microscale Thermophoresis (MST) are advanced techniques used to identify and characterize the direct protein targets of a compound. These methods are crucial for understanding the specific molecular interactions through which this compound exerts its biological effects.

Computational and in silico Approaches